molecular formula C14H17BF4O3 B1528972 2-[5-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1079402-39-3

2-[5-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1528972
CAS No.: 1079402-39-3
M. Wt: 320.09 g/mol
InChI Key: OCWZJDZEQHSSMJ-UHFFFAOYSA-N
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Description

2-[5-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C14H17BF4O3 and its molecular weight is 320.09 g/mol. The purity is usually 95%.
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Biological Activity

The compound 2-[5-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a member of the dioxaborolane family that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant studies that elucidate its mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C12H16BFO2C_{12}H_{16}BFO_2, with a molecular weight of approximately 222.07 g/mol. Its structure features a fluorinated phenyl group and a dioxaborolane moiety, which are known to enhance biological activity through improved binding affinity and metabolic stability.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate boronic acid derivatives with fluorinated phenolic compounds. The presence of the trifluoroethoxy group enhances lipophilicity and selectivity towards biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of dioxaborolane derivatives. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines:

  • In vitro Studies : Cytotoxic assays conducted on glioblastoma cell lines (LN229) demonstrated that derivatives exhibit significant apoptosis-inducing capabilities. The mechanism involves DNA damage leading to cell death .
  • Molecular Docking Studies : Binding affinity studies using molecular docking simulations indicated strong interactions with key proteins involved in cancer progression. For example:
    CompoundBinding Affinity (kcal/mol)
    5b-10.0
    5d-9.4
    These values suggest that these compounds can effectively inhibit target proteins associated with tumor growth .

Antidiabetic Activity

In addition to anticancer effects, this compound class has shown promising results in managing diabetes. In vivo studies utilizing genetically modified Drosophila melanogaster models indicated that certain derivatives significantly reduced glucose levels:

  • Assessment in Drosophila Models : Compounds such as 5d and 5f demonstrated notable anti-diabetic activity by lowering glucose levels significantly in tested models . This suggests potential for further development as therapeutic agents in diabetes management.

Case Studies

A specific case study involving the synthesis and evaluation of dioxaborolane derivatives revealed that the incorporation of trifluoromethyl groups enhances both the lipophilicity and metabolic stability of these compounds. The study also emphasized the importance of structural modifications in optimizing biological activity .

Properties

IUPAC Name

2-[5-fluoro-2-(2,2,2-trifluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BF4O3/c1-12(2)13(3,4)22-15(21-12)10-7-9(16)5-6-11(10)20-8-14(17,18)19/h5-7H,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCWZJDZEQHSSMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BF4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[5-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-[5-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-[5-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-[5-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-[5-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-[5-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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